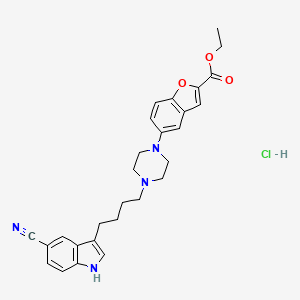
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a complex organic compound that features an indole moiety, a piperazine ring, and a benzofuran structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butyl Chain: The indole derivative is then alkylated with a butyl halide to introduce the butyl chain.
Formation of the Piperazine Ring: The butylated indole is reacted with piperazine to form the piperazine ring.
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized separately and then coupled with the piperazine-indole intermediate.
Esterification: The final step involves esterification to form the ethyl ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the benzofuran and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used to study the effects of indole derivatives on cellular processes and signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to serotonin receptors, while the piperazine ring can interact with dopamine receptors. This dual interaction can modulate neurotransmitter levels and influence various neurological pathways .
相似化合物的比较
Similar Compounds
Vilazodone: A compound with a similar indole-piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative used for anxiety disorders.
Trazodone: An indole derivative used as an antidepressant and sedative.
Uniqueness
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is unique due to its combination of an indole moiety, a piperazine ring, and a benzofuran structure. This combination allows it to interact with multiple biological targets, making it a versatile compound for research and therapeutic applications .
属性
分子式 |
C28H31ClN4O3 |
|---|---|
分子量 |
507.0 g/mol |
IUPAC 名称 |
ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H30N4O3.ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;1H |
InChI 键 |
WPVKEFKIUDSUFX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(Benzoyloxy)ethyl]cyclobutanone](/img/structure/B13978590.png)
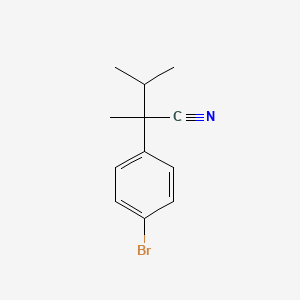
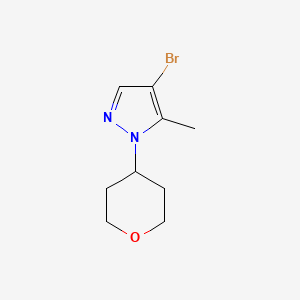
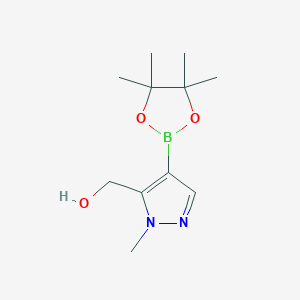
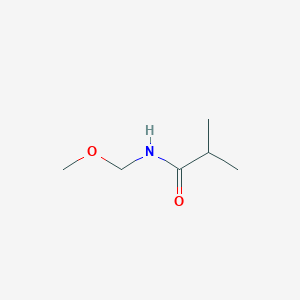
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)
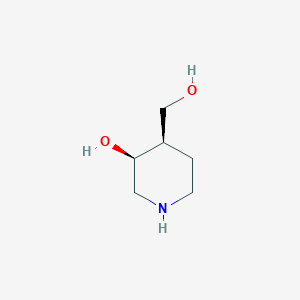
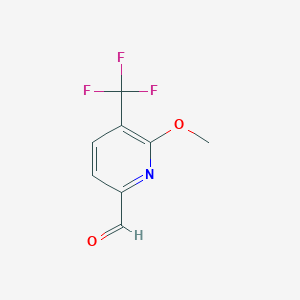
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

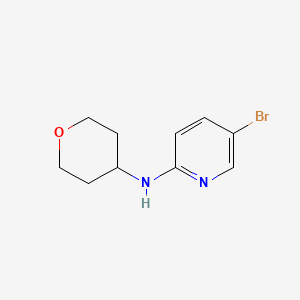
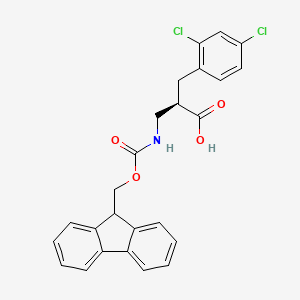
![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
